molecular formula C21H19ClF3NO5 B2745433 4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 325703-39-7

4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No.: B2745433
CAS No.: 325703-39-7
M. Wt: 457.83
InChI Key: WPCKVYBFZIUKOL-UHFFFAOYSA-N
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Description

4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a sophisticated synthetic organic compound designed for advanced chemical and pharmacological research. This carbamate derivative features a complex molecular architecture incorporating a 5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol moiety, which shares structural similarities with privileged scaffolds found in compounds targeting various biological pathways, including those described in patents for Clostridium difficile toxin inhibitors and menin-MLL interaction inhibitors . The presence of both chloro and trifluoromethyl substituents enhances the molecule's electronic properties and metabolic stability, making it particularly valuable for structure-activity relationship studies. The 4-acetyl-2-isopropyl-5-methylphenyl group provides a sterically defined phenolic component that can influence binding affinity and selectivity in biological systems. Researchers may employ this compound as a key intermediate in medicinal chemistry programs aimed at developing novel therapeutic agents, with potential applications spanning from infectious disease to oncology research. Its carbamate linkage offers a versatile handle for further chemical modification or potential as a prodrug moiety. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate engineering controls when handling this compound.

Properties

IUPAC Name

(4-acetyl-5-methyl-2-propan-2-ylphenyl) N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3NO5/c1-10(2)14-9-15(12(4)27)11(3)7-17(14)29-19(28)26-21(20(23,24)25)30-16-6-5-13(22)8-18(16)31-21/h5-10H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCKVYBFZIUKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)C(C)C)OC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a carbamate moiety and dioxole ring, which are known to influence its biological activity. The presence of trifluoromethyl groups may enhance lipophilicity and modulate receptor interactions.

1. Pharmacological Effects

Research indicates that carbamate derivatives often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, indicating potential for further development in oncology .
  • Neuroprotective Effects : Carbamates are known to interact with neurotransmitter systems. Investigations into related compounds suggest that they may offer neuroprotective benefits by modulating cholinergic pathways and reducing oxidative stress .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

  • Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Case Studies

Several case studies provide insights into the biological effects of carbamate compounds similar to this compound:

  • Carbamate Toxicity Studies : Research on carbamate toxicity has highlighted the adverse effects associated with exposure, including respiratory failure and neurological symptoms. These findings underscore the importance of understanding both therapeutic and toxicological profiles .
  • Protective Effects Against Toxicity : Studies have shown that antioxidants can mitigate some toxic effects of carbamates in animal models, suggesting potential therapeutic strategies for managing exposure .

Research Findings Summary

Study FocusFindings
Anti-Cancer ActivityInduces apoptosis and inhibits cell proliferation in cancer cell lines
Neuroprotective EffectsModulates cholinergic activity; reduces oxidative stress
ToxicologyAssociated with respiratory failure; neurological deficits observed in cases of poisoning

Scientific Research Applications

Medicinal Chemistry Applications

1. Cholinesterase Inhibition
Carbamates, including the compound , are known for their ability to inhibit cholinesterases, enzymes that break down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Studies have shown that carbamate derivatives exhibit potent anticholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications in the carbamate structure can enhance selectivity towards acetylcholinesterase or butyrylcholinesterase, which are important for developing therapeutic agents .

2. Epigenetic Modulation
Recent research highlights the role of chemical probes in epigenetic regulation. The compound's structural features may allow it to interact with epigenetic proteins, potentially influencing gene expression. Such interactions can be instrumental in developing drugs aimed at cancer therapy and other diseases where epigenetic modifications play a critical role .

Agricultural Applications

1. Insecticide Development
The compound's carbamate functionality suggests its potential as an insecticide. Carbamates are widely used in agriculture due to their effectiveness against a broad range of pests while being less persistent in the environment compared to organophosphates. Research indicates that carbamate insecticides can lead to rapid hydrolysis and lower toxicity to non-target organisms, making them favorable for sustainable agricultural practices .

2. Case Studies on Carbamate Toxicity
A study examining carbamate poisoning incidents highlighted the significance of understanding the toxicological profiles of these compounds. The research documented cases where exposure to carbamate insecticides resulted in severe health outcomes, emphasizing the need for effective management strategies and safety protocols during application . This knowledge is critical for developing safer agricultural chemicals that minimize risks to human health.

Research Findings

The following table summarizes key findings from various studies regarding the compound's applications:

Application AreaFindingsReference
Cholinesterase InhibitionPotent inhibitors of acetylcholinesterase; potential therapeutic agents for neurodegeneration
Epigenetic ModulationPossible interactions with epigenetic proteins; implications for cancer therapy
Insecticide DevelopmentEffective against pests; lower environmental persistence compared to organophosphates
Toxicological StudiesDocumented cases of poisoning; need for safety protocols

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate linkage undergoes hydrolysis under acidic or alkaline conditions. In acidic media (e.g., trifluoroacetic acid), the reaction produces a phenolic derivative and releases CO₂ and an amine intermediate. Under basic conditions (e.g., NaOH), saponification yields a sodium salt of the phenol .

Example Reaction Conditions:

ConditionReagentsProducts
Acidic hydrolysisTFA in CH₂Cl₂ (room temperature)Phenolic compound + CO₂ + (5-chloro-2-(trifluoromethyl)benzo[d] dioxol-2-amine)
Alkaline hydrolysis2N NaOH (0℃)Sodium phenoxide + CO₂ + amine derivative

Reduction of the Acetyl Group

The acetyl substituent on the phenyl ring is susceptible to reduction. Using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF), the ketone is reduced to a secondary alcohol. This reaction requires strict temperature control (0℃ to room temperature) to avoid over-reduction .

Reaction Pathway:

4-Acetyl-...-carbamateDIBAL-H, THF4-(1-Hydroxyethyl)-2-isopropyl-5-methylphenyl carbamate\text{4-Acetyl-...-carbamate} \xrightarrow{\text{DIBAL-H, THF}} \text{4-(1-Hydroxyethyl)-2-isopropyl-5-methylphenyl carbamate}

Key Data:

  • Yield: ~74% (analogous to phosphine reduction in )

  • Characterization: 1H NMR^1\text{H NMR} confirms alcohol proton at δ 4.15 ppm .

Nucleophilic Aromatic Substitution (Chloro Group)

The 5-chloro substituent on the benzo[d] dioxole ring undergoes nucleophilic substitution with strong nucleophiles (e.g., sodium azide or amines). The electron-withdrawing trifluoromethyl group activates the ring, facilitating displacement .

Example Reaction:

5-Chloro-...-dioxole+NaN3Cs2CO3,TBAI5-Azido-...-dioxole\text{5-Chloro-...-dioxole} + \text{NaN}_3 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{TBAI}} \text{5-Azido-...-dioxole}

Conditions:

  • Solvent: DMSO, 48 hours at room temperature .

  • Yield: 60–85% (based on analogous carbamate synthesis) .

Thermal Decomposition and Curtius Rearrangement

Heating the carbamate above 150℃ initiates decomposition, releasing an isocyanate via Curtius rearrangement. This intermediate can be trapped by alcohols or amines to form ureas or new carbamates .

Mechanism:

CarbamateΔIsocyanate+Phenol\text{Carbamate} \xrightarrow{\Delta} \text{Isocyanate} + \text{Phenol} Isocyanate+ROHUrea or Carbamate\text{Isocyanate} + \text{ROH} \rightarrow \text{Urea or Carbamate}

Key Insight:

  • The reaction is monitored via gas evolution and TLC .

Transesterification of the Carbamate

The carbamate’s ester group reacts with alcohols in the presence of catalysts (e.g., Cs₂CO₃), enabling alkoxy group exchange. For example, reaction with hexafluoroisopropanol introduces a hexafluoropropyl moiety .

Representative Conditions:

AlcoholCatalystTemperatureYield
HexafluoroisopropanolCs₂CO₃60℃68%

Electrophilic Aromatic Substitution

The acetylated phenyl ring undergoes electrophilic substitution (e.g., nitration or sulfonation) at the para position relative to the acetyl group. The isopropyl and methyl substituents direct electrophiles to the less hindered positions .

Nitration Example:

4-Acetyl-...-phenylHNO3,H2SO44-Acetyl-3-isopropyl-5-methyl-2-nitrophenyl carbamate\text{4-Acetyl-...-phenyl} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Acetyl-3-isopropyl-5-methyl-2-nitrophenyl carbamate}

Outcome:

  • Regioselectivity confirmed by 13C NMR^{13}\text{C NMR} and X-ray crystallography.

Analytical Validation

Reaction outcomes are validated using:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR track functional group transformations (e.g., alcohol formation at δ 4.15 ppm) .

  • Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., m/z 457.83 for the parent compound).

  • Chromatography : HPLC monitors reaction progress and purity (>95% purity threshold).

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those used for Compound 35 (e.g., carbamate formation via chloroformate intermediates) .
  • Biological Activity: While chlorpropham and fenoxycarb are well-characterized, the target compound’s dual substituents (CF₃ and Cl) suggest synergistic effects, warranting further studies on toxicity and efficacy .
  • Environmental Impact : The CF₃ group may increase environmental persistence compared to simpler carbamates like chlorpropham, necessitating degradation studies .

Q & A

Q. What are the optimal synthetic routes for this carbamate compound, and how can reaction efficiency be improved?

Methodological Answer: Synthesis of this carbamate involves multi-step reactions, including protection/deprotection strategies for functional groups (e.g., acetyl and trifluoromethyl). Key steps include:

  • Coupling reactions : Use of carbamoyl chlorides or isocyanates to form the carbamate bridge.
  • Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC or HPLC .
  • Design of Experiments (DoE) : Apply statistical optimization (e.g., Taguchi or response surface methodology) to minimize trial-and-error approaches. For example, varying solvents (polar aprotic vs. non-polar), catalysts (e.g., DMAP), and temperature gradients can optimize yield .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent positions, particularly distinguishing acetyl and trifluoromethyl groups .
  • X-ray Crystallography : Resolve crystal packing and steric effects from bulky substituents (e.g., isopropyl) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for chlorine and fluorine atoms .
  • HPLC-Determined Lipophilicity : Calculate log kk values to assess hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Computational Feedback Loops : Integrate experimental bioactivity data (e.g., IC50_{50} values) with quantum chemical calculations (e.g., Fukui indices for reactive sites) to identify discrepancies in binding modes .
  • Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to compare datasets from diverse assays (e.g., enzyme inhibition vs. cell-based toxicity) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to reconcile in vitro/in vivo mismatches .

Q. What methodologies elucidate the reaction mechanisms underlying its synthesis or degradation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Track isotopic labeling (e.g., 18O^{18}\text{O}) in carbamate formation to distinguish between concerted or stepwise mechanisms .
  • DFT Calculations : Map potential energy surfaces for intermediates, such as transition states involving trifluoromethyl group stabilization .
  • Thermogravimetric Analysis (TGA) : Study thermal decomposition pathways, particularly for the benzo[d][1,3]dioxol moiety under controlled atmospheres .

Q. How can in silico models predict physicochemical properties and guide experimental design?

Methodological Answer:

  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with solubility, permeability, and metabolic stability .
  • Docking Studies : Screen interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxicity .
  • Machine Learning : Train algorithms on existing carbamate datasets to prioritize synthetic routes or solvent systems .

Data Contradiction Analysis

Q. How should researchers address variability in spectroscopic data across laboratories?

Methodological Answer:

  • Standardized Protocols : Adopt IUPAC guidelines for NMR solvent selection (e.g., deuterated DMSO vs. CDCl3_3) and calibration .
  • Cross-Validation : Compare results with reference compounds (e.g., similar carbamates) to isolate instrument-specific artifacts .
  • Collaborative Reproducibility Studies : Share raw datasets (e.g., crystallographic .cif files) via platforms like Zenodo for peer validation .

Key Methodological Resources

  • Experimental Design : Leverage CRDC subclass RDF2050112 (reaction fundamentals) for reactor optimization .
  • Separation Techniques : Utilize membrane technologies (CRDC RDF2050104) for high-purity isolation of intermediates .
  • Computational Tools : ICReDD’s reaction path search methods (quantum mechanics/machine learning hybrids) .

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